molecular formula C15H11F3N2S B2709221 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol CAS No. 565165-39-1

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol

Cat. No. B2709221
CAS RN: 565165-39-1
M. Wt: 308.32
InChI Key: BRNBRHWUBRSRJQ-UHFFFAOYSA-N
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Description

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol is a chemical compound with the molecular formula C15H11F3N2S . It has an average mass of 308.321 Da and a monoisotopic mass of 308.059509 Da .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol consists of 15 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of the molecule.

Scientific Research Applications

Catalytic Activation and Complex Formation

1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol is utilized in the synthesis of complex molecules and catalysis. For instance, it has been involved in the preparation of unsymmetrical bidentate chalcogen ligands, which are crucial for catalytic activation processes. These ligands have been used to synthesize half-sandwich complexes with ruthenium, displaying pseudo-octahedral "piano-stool" geometry, indicating their potential in catalysis and organometallic chemistry (Sharma et al., 2014).

Synthesis of Heterocyclic Compounds

This chemical has been key in the copper-catalyzed synthesis of benzothiazoles and benzothiophenes. Specifically, it facilitated the double thiolation reaction of 1,4-dihalides with sulfides, leading to the production of 2-trifluoromethyl benzothiazoles under certain conditions, showcasing its importance in the creation of heterocyclic compounds with potential pharmaceutical applications (Li et al., 2010).

Development of Proton-Conducting Materials

The compound has played a role in the development of new proton-conducting materials. A study on partially fluorinated copolymers bearing azole functions highlighted the synthesis of these materials for potential use in fuel cells operating at low humidity. The introduction of 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol into these copolymers contributed to the understanding of how the nature of the azole group affects membrane microstructure and proton conductivity (Campagne et al., 2013).

Encapsulation and Microcapsule Formation

The compound is also instrumental in the development of microcapsule-type latent curing agents for epoxy resins, utilizing thiol-click chemistry. This innovative approach led to the encapsulation of 1-benzyl-2-methylimidazole, demonstrating a novel method for producing latent curing agents with potential applications in materials science (Li et al., 2017).

Future Directions

The future directions of research and applications involving 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole-2-thiol are not specified in the resources I have. The compound’s use in proteomics research applications suggests potential future directions in this field .

properties

IUPAC Name

3-benzyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2S/c16-15(17,18)11-6-7-13-12(8-11)19-14(21)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNBRHWUBRSRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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